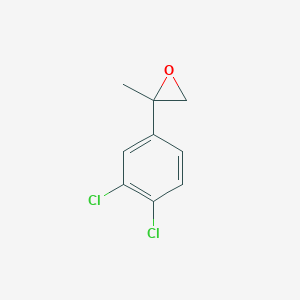

2-(3,4-Dichlorophenyl)-2-methyloxirane

Description

2-(3,4-Dichlorophenyl)-2-methyloxirane is an epoxide derivative characterized by a substituted oxirane (epoxide) ring with a methyl group and a 3,4-dichlorophenyl substituent. The compound’s structure confers unique reactivity due to the strained three-membered epoxide ring, which is prone to nucleophilic ring-opening reactions. The 3,4-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing both chemical stability and interactions with biological targets.

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H8Cl2O/c1-9(5-12-9)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 |

InChI Key |

SREHUCLFNZSSQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Key Observations:

Core Structure Differences: The target compound and the bromo/fluoro oxirane (CAS 702687-42-1) share an epoxide ring but differ in aryl substituents. Methazole (CAS 20816-12-0) replaces the epoxide with an oxadiazolidine-dione ring, rendering it more stable but less reactive toward nucleophiles. This structural difference underpins its use as a herbicide rather than a synthetic intermediate .

Biological Activity :

- BD 1008 and BD 1047 () feature 3,4-dichlorophenyl groups attached to amine backbones, enabling sigma receptor binding. In contrast, the methyloxirane group in the target compound may limit bioavailability due to higher reactivity or metabolic instability .

Halogen Effects :

- Chlorine substituents in the target compound and methazole enhance lipophilicity compared to hydroxylated analogs like 2-(3,4-dihydroxyphenyl)ethylamine (CAS 62-31-7, ). This property likely influences membrane permeability and environmental persistence .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, inferences can be drawn:

- Solubility : The dichlorophenyl group reduces water solubility compared to hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride) but enhances organic solvent compatibility .

- Stability : The epoxide ring’s strain makes the compound more reactive than methazole’s oxadiazolidine-dione, which is stabilized by resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.